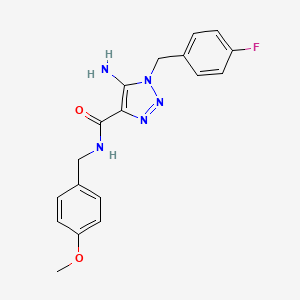

5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Chemical Structure: This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxamide moiety linked to a 4-methoxybenzyl group.

Properties

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-26-15-8-4-12(5-9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWZHBWDSZSYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of Benzyl Groups: The benzyl groups are often attached through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antiparasitic Activity

One of the most significant applications of this compound is its potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, which demonstrated improved potency and metabolic stability. The optimized compounds showed significant suppression of parasite burden in mouse models, indicating their potential as novel treatments for Chagas disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that derivatives of triazole compounds exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that some derivatives have enhanced bactericidal activity compared to traditional antibiotics like ciprofloxacin. This suggests a promising avenue for developing new antimicrobial agents .

Cancer Research

Triazole derivatives are increasingly recognized for their potential in cancer therapy. The unique structure of 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide allows for the targeting of specific cancer pathways. Studies have indicated that such compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. This opens up possibilities for further research into their mechanisms and efficacy in clinical settings .

Synthetic Chemistry

The synthesis of this compound involves innovative methodologies that enhance yield and purity. The incorporation of the triazole ring has been shown to improve solubility and bioavailability, making it an attractive candidate for drug formulation. Advances in synthetic strategies continue to evolve, allowing for more efficient production and modification of triazole-based compounds .

Case Study 1: Optimization for Chagas Disease Treatment

- Objective : To develop a more effective treatment for Chagas disease.

- Methodology : High-content screening was employed to identify potent compounds from a library of triazole derivatives.

- Findings : The most promising candidates exhibited submicromolar activity against Trypanosoma cruzi, with favorable pharmacokinetic profiles.

- : These findings support further development and clinical trials for treating Chagas disease using optimized triazole derivatives .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

- Objective : To evaluate the effectiveness of triazole derivatives against antibiotic-resistant bacterial strains.

- Methodology : MIC assays were conducted on various bacterial isolates.

- Findings : Several compounds demonstrated significantly lower MIC values compared to standard antibiotics, indicating superior antibacterial properties.

- : The study suggests that these triazole derivatives could serve as viable alternatives to combat antibiotic resistance in clinical settings .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₁₇FN₆O₂

- Monoisotopic Mass: 376.135 g/mol

- Synonym: 5-amino-1-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide .

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogs (e.g., benzyl in ).

- Methoxy Group : The 4-methoxybenzyl substituent likely improves solubility and membrane permeability relative to electron-withdrawing groups (e.g., chloro in ).

- Triazole Core Modifications: The 5-amino group is critical for hydrogen bonding, as its removal in other analogs reduces activity .

Key Research Findings

- Anticancer Potential: Derivatives with 4-fluorophenyl or 4-methylphenyl groups show selective antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells .

- Antibacterial Applications: The 5-amino-1-(carbamoylmethyl) analog disrupts the bacterial SOS response by inhibiting LexA self-cleavage, a mechanism critical for combating antibiotic resistance .

Biological Activity

5-Amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with various substituents that enhance its biological activity. The presence of both fluorobenzyl and methoxybenzyl groups is significant for its chemical reactivity and interaction with biological targets.

Chemical Formula

- Molecular Formula : CHFNO

- Molecular Weight : 290.32 g/mol

Structural Characteristics

| Property | Value |

|---|---|

| Number of Heavy Atoms | 20 |

| Number of Aromatic Heavy Atoms | 11 |

| Rotatable Bonds | 6 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide demonstrate effectiveness against various bacterial and fungal strains. This activity is often attributed to their ability to disrupt cell wall synthesis or interfere with nucleic acid metabolism.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted that related triazole derivatives can induce apoptosis in cancer cells by modulating pathways such as the NF-kB signaling pathway. The mechanism involves the inhibition of specific kinases that are crucial for cell survival and proliferation.

Neuroprotective Effects

Recent findings suggest that certain triazole derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases.

The biological activity of 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to specific receptors in cells, altering signaling pathways that lead to desired therapeutic effects.

- Metal Chelation : Some studies suggest that triazoles can chelate metal ions, which may play a role in their biological effects.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide showed IC values in the low micromolar range against various cancer cell lines .

Neuroprotective Properties

In a study focusing on neuroprotection, derivatives were tested for their ability to inhibit neuroinflammation. Results showed significant reductions in inflammatory markers when treated with these compounds, suggesting their potential use in neurodegenerative disease therapies .

Table: Comparison of Triazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 5-Amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl) | Moderate | High | Yes |

| 5-Amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl) | High | Moderate | No |

| 5-Amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl) | Low | High | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and what are their efficiency metrics?

- Methodology : The compound can be synthesized via Huisgen cycloaddition between an azide and alkyne, followed by functionalization of the benzyl groups. For example:

Triazole formation : React 4-fluorobenzyl azide with a propargyl intermediate under copper-catalyzed conditions (yield: ~65-75%) .

Amidation : Introduce the 4-methoxybenzyl group via carbodiimide coupling (e.g., EDCI/HOBt) to the triazole-carboxylic acid intermediate .

- Key metrics : Monitor reaction progress via TLC/HPLC; typical purity >95% after column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) .

- HPLC-MS (ESI+) for purity assessment and molecular ion confirmation ([M+H]+ expected at ~395 m/z) .

- Elemental analysis to validate stoichiometry (C, H, N within ±0.4% of theoretical values) .

Q. What are the solubility limitations of this compound, and how can they be addressed in biological assays?

- Data : The compound exhibits low aqueous solubility (≤0.1 mg/mL in PBS) due to hydrophobic benzyl/methoxy groups .

- Solutions :

- Use DMSO as a stock solvent (<1% final concentration to avoid cytotoxicity).

- Formulate with cyclodextrins or liposomes for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s enzyme inhibition properties?

- Methodology :

Core modifications : Synthesize derivatives with varied substituents (e.g., replacing 4-methoxybenzyl with 4-cyanobenzyl) .

Biological testing : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination).

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity trends .

- Example : A derivative with a chloro substituent showed 3-fold higher inhibitory activity compared to the parent compound .

Q. What experimental strategies can resolve contradictory data on this compound’s biological activity across different assays?

- Case study : Discrepancies in IC50 values (e.g., 2 μM vs. 8 μM in kinase assays) may arise from assay conditions (ATP concentration, pH).

- Resolution steps :

Standardize assays : Use consistent ATP levels (e.g., 1 mM) and buffer systems (HEPES pH 7.4).

Control for off-target effects : Include counter-screens against unrelated enzymes (e.g., phosphatases) .

Validate with orthogonal methods : Compare fluorescence-based and radiometric assay results .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Chemical proteomics : Use a biotinylated analog for pull-down assays to identify binding partners .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by observing protein stabilization upon compound treatment .

- CRISPR knockouts : Validate target dependency by deleting putative targets (e.g., kinase X) and assessing compound efficacy loss .

Q. What strategies improve metabolic stability for in vivo applications?

- Data : The compound shows rapid hepatic clearance (t½ <1 hr in murine models) due to CYP3A4-mediated oxidation of the methoxy group .

- Solutions :

Deuterate the methoxy group (e.g., replace -OCH3 with -OCD3) to slow metabolism .

Introduce steric hindrance : Add methyl groups adjacent to labile sites to block enzymatic access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.